molecular formula C10H11NO2S2 B1351600 Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate CAS No. 85716-85-4

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B1351600
CAS No.: 85716-85-4
M. Wt: 241.3 g/mol
InChI Key: ONDWCCQQWAIQRH-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H11NO2S2 and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a thiophene ring, which is further substituted with ethyl and carboxylate groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then treated with thiophosgene to introduce the isothiocyanate group . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate has shown promise in the development of novel pharmaceuticals due to its biological activity:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF7). For instance, compounds synthesized from this compound demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy agent .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds:

  • Thienopyrimidine Derivatives : It is utilized in the synthesis of thienopyrimidine derivatives, which have been shown to possess various biological activities including anti-inflammatory and antimicrobial properties .

Agricultural Chemistry

The isothiocyanate group is known for its role in plant defense mechanisms and pest resistance:

  • Bioactive Pesticides : Compounds containing isothiocyanates are being explored for their potential use as natural pesticides due to their ability to inhibit pest growth and enhance plant resilience .

Case Study 1: Anticancer Activity Evaluation

A study conducted on novel thienopyrimidine derivatives synthesized from this compound revealed promising results against human breast cancer cells. The synthesized compounds exhibited higher cytotoxicity compared to traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Synthesis of Heterocycles

Research focused on the synthesis of various heterocyclic compounds using this compound as a precursor demonstrated its versatility. The resulting compounds were characterized using spectroscopic methods (IR, NMR), confirming their structures and establishing a foundation for further pharmacological testing .

Mechanism of Action

The mechanism of action of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate can be compared to other isothiocyanate-containing compounds, such as:

These comparisons highlight the unique structural features and applications of this compound in various fields of research and industry.

Biological Activity

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (EITC) is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article presents an overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EITC features a thiophene ring substituted with an isothiocyanate group, which is known for its reactivity towards nucleophiles. The chemical formula is C11H13NOS2C_{11}H_{13}NOS_2, with a molecular weight of 255.36 g/mol. The presence of the isothiocyanate group (-N=C=S) contributes to the compound's biological activity by enabling covalent interactions with various biomolecules.

The biological activity of EITC primarily stems from its ability to modify proteins and enzymes through electrophilic reactions. This reactivity allows EITC to:

  • Inhibit Enzyme Activity : EITC can covalently bind to active sites on enzymes, leading to inhibition. This mechanism is particularly relevant in cancer biology where enzyme inhibition can alter tumor growth.
  • Induce Apoptosis : EITC has been shown to trigger apoptotic pathways in cancer cells, thereby reducing cell viability.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting cellular functions in pathogens.

Anticancer Properties

Several studies have highlighted the anticancer potential of EITC:

  • Cell Viability Studies : EITC demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro assays indicated that EITC reduced cell viability with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
MCF-715
HepG-212
  • Mechanism Exploration : Research indicates that EITC induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, enhancing the intrinsic apoptotic pathway.

Antimicrobial Effects

EITC has shown promising antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : In a study examining its effects against Candida albicans, EITC exhibited an MIC of 1.5 mg/mL, indicating effective antifungal properties .
MicroorganismMIC (mg/mL)Reference
Candida albicans1.5

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study focused on the enzyme inhibition capabilities of EITC revealed that it effectively inhibited certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and metabolism .
  • In Vivo Studies : Animal models treated with EITC showed reduced tumor sizes compared to control groups, supporting its potential as a chemopreventive agent .
  • Comparative Studies : Research comparing EITC with other isothiocyanates showed that EITC had superior bioactivity in terms of inducing apoptosis and inhibiting proliferation in prostate cancer cells .

Properties

IUPAC Name

ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S2/c1-4-13-10(12)8-6(2)7(3)15-9(8)11-5-14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDWCCQQWAIQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392323
Record name ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85716-85-4
Record name ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of thiophosgene (5.10 mL, 7.64 mmol) and calcium carbonate (1.05 g, 10.54 mmol) in CHCl3/H2O (½ by volume, 6 mL) was added dropwise a solution of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.05 g, 5.27 mmol) in CHCl3 (7 mL) at 0° C. over a period of 1 h. The reaction mixture was the stirred for 2.5 h at 0° C., washed with water (3×). The organic layer was dried over MgSO4, filtered and concentrated to give the title compound (1.21 g, 100%). 1H NMR (400 MHz, DMSO-d6) δ1.32 (t, 3H, J=7.1 Hz), 2.19 (s, 3H), 2.30 (s, 3H), 4.28 (q, 2H, J=7.1 Hz).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
CHCl3 H2O
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

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